Cas no 102771-26-6 (4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine)
102771-26-6 structure
Product Name:4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine
Número CAS:102771-26-6
MF:C17H15N3O2
Megavatios:293.319903612137
MDL:MFCD00885518
CID:140959
PubChem ID:3538
Update Time:2024-11-04
4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine Propiedades químicas y físicas
Nombre e identificación
-
- Benzenamine,4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-
- 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine
- 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
- GYKI 52466 dihydrochloride
- GYKI 52466 HYDROCHLORIDE
- GYKI-52466
- 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine
- 1-(n-hexadecyloxy)
- 2,3
- 4-(8-methoxy-3,6-dioxa-1-undecoxy) benzene
- 4-(8-methyl-9H-1,3-dioxa-6,7-diaza-cyclohepta[f]inden-5-yl)-phenylamine
- 4,5-h
- 8-methyl-5-(4-aminophenyl)-9H-1,3-dioxolo
- Benzene, 1-(hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]-
- benzodiazepine
- CTK1D9933
- Gyki Hcl
- gyki52466
- GYKI52466HCl
- Gyki Hydrochloride
- 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepine-5-yl)aniline
- 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine
- 1-(4-Aminophenyl)-4-methyl-7,8-(methylenedioxy)-5H-2,3-benzodiazepine
- Benzenamine, 4-(8-methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)-
- Lopac-G-119
- PDSP2_001826
- HY-103234
- FT-0729241
- Lopac0_000631
- 1-(4-aminophenyl)-4-methyl-7,8 -methylenedioxy-5H-2,3-benzodiazepine
- NCGC00015463-08
- BRD-K24240364-003-02-1
- BCP9000756
- GYKI-2466
- LFBZZHVSGAHQPP-UHFFFAOYSA-N
- UNII-471V8NZ5X3
- GYKI 52466 HCl
- C17H15N3O2.HCl
- CCG-204719
- NCGC00015463-02
- 4-{13-methyl-4,6-dioxa-11,12-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,7,10,12-pentaen-10-yl}aniline
- SDCCGSBI-0050612.P002
- NCGC00025169-02
- 471V8NZ5X3
- PDSP1_001843
- AKOS030582785
- NCGC00025169-01
- SCHEMBL194854
- GYKI53784
- Tocris-1454
- BCP02050
- CS-0025672
- 4-(8-methyl-9H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d][1,2]diazepin-5-yl)aniline
- NCGC00015463-04
- NCGC00015463-03
- NCGC00015463-01
- GYKI 52466
- CHEBI:79560
- 1-(p-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
- CHEMBL275006
- HB0311
- 4-(8-Methyl-9H-1,3-dioxa-6,7-diaza-cyclohepta[f]inden-5-yl)-phenylamine (GYKI 52466)
- GTPL4210
- 102771-26-6
- Q5515088
- BDBM50048389
- 4-(8-methyl-9h-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-benzenamine hydrochloride
- DTXSID40145500
- Benzenamine, 4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-
- A1AB5
- 4-{13-METHYL-4,6-DIOXA-11,12-DIAZATRICYCLO[7.5.0.0(3),?]TETRADECA-1(9),2,7,10,12-PENTAEN-10-YL}ANILINE
- DB-058860
- BRD-K24240364-003-08-8
- 4-{13-METHYL-4,6-DIOXA-11,12-DIAZATRICYCLO[7.5.0.0(3),?]TETRADECA-1,3(7),8,10,12-PENTAEN-10-YL}ANILINE
- 4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine
-
- MDL: MFCD00885518
- Renchi: 1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3
- Clave inchi: LFBZZHVSGAHQPP-UHFFFAOYSA-N
- Sonrisas: O1COC2=CC3C(C4C=CC(=CC=4)N)=NN=C(C)CC=3C=C12
Atributos calculados
- Calidad precisa: 329.09300
- Masa isotópica única: 293.116427
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 1
- Complejidad: 482
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 69.2
- Xlogp3: 2.3
Propiedades experimentales
- Denso: 1.39
- Punto de ebullición: 472.8°C at 760 mmHg
- Punto de inflamación: 239.7°C
- Disolución: DMSO: 0.39 mg/mL
- PSA: 69.20000
- Logp: 3.02130
4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | M303695-10mg |
4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine |
102771-26-6 | 10mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M303695-50mg |
4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine |
102771-26-6 | 50mg |
$ 565.00 | 2022-06-04 | ||
| TRC | M303695-100mg |
4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine |
102771-26-6 | 100mg |
$ 1030.00 | 2022-06-04 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6844-10mg |
GYKI 52466 dihydrochloride |
102771-26-6 | 98% | 10mg |
¥2302.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6844-50mg |
GYKI 52466 dihydrochloride |
102771-26-6 | 98% | 50mg |
¥9315.00 | 2023-09-09 | |
| DC Chemicals | DC5061-100 mg |
GYKI 52466 dihydrochloride |
102771-26-6 | >98% | 100mg |
$600.0 | 2022-02-28 | |
| DC Chemicals | DC5061-250 mg |
GYKI 52466 dihydrochloride |
102771-26-6 | >98% | 250mg |
$1000.0 | 2022-02-28 | |
| DC Chemicals | DC5061-1 g |
GYKI 52466 dihydrochloride |
102771-26-6 | >98% | 1g |
$2000.0 | 2022-02-28 | |
| A2B Chem LLC | AA10623-10mg |
Benzenamine, 4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)- |
102771-26-6 | ≥99% | 10mg |
$175.00 | 2024-04-20 | |
| A2B Chem LLC | AA10623-50mg |
Benzenamine, 4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)- |
102771-26-6 | ≥99% | 50mg |
$618.00 | 2024-04-20 |
4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine Literatura relevante
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
102771-26-6 (4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote